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Overview of "MOSES" Tools in Genomics

The table below summarizes the distinct computational methods identified in the search results that use the

"MOSES" acronym.

Tool
Full Name/Meaning Primary Function Key Inputs Citation
Name
MOSES Methylation-based Identifies environmentally DNA methylation data [1]
Omic Stratification for  regulated genes using DNA (CpGs), optional SNP
Expression Studies methylation to predict gene data.
expression.
L- Name not an A small-molecule inhibitor of Cell cultures or model [2]
Moses acronym the KAT2B lysine organisms for
acetyltransferase, used as a treatment.
perturbative agent in
experiments.
MOSES Multimodal Omic A graph Al model for multi- Multi-omics data (e.g., [3][4]
Signaling Exploration  omic data integration to methylation, CNV,
with Structural Priors identify key signaling RNA-seq), Knowledge
pathways and biomarkers. graphs (e.g., KEGG).
MOSES Module Stratification A network-based method for A set of known [5]
via Enrichment and disease gene prediction using  disease genes,
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Tool Full Name/Meaning Primary Function Key Inputs Citation
Name
Seeding interactome topology. Protein-protein
interaction network,
Functional
annotations.

Detailed Protocols for Relevant MOSES Tools

While "L-Moses" refers to a compound, the other MOSES tools are robust analytical protocols. Here are the

detailed methodologies for two of them.

MOSES: Methylation-based Gene Association Analysis

This protocol is designed to identify trait-associated genes by predicting the component of gene expression

regulated by DNA methylation (eGReX) [1]. The workflow consists of two main stages.
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Start: Data Collection

Stage |: Model Training
(Training Dataset)

Stage Il: Association Testing
(Test Dataset)
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End: Gene-Trait

Association List

Click to download full resolution via product page

Key Experimental Parameters and Data Requirements:

e Model Training: The elastic-net regression uses a mixing parameter (alpha) that combines L1 (lasso)
and L2 (ridge) penalties. The regularization parameter (A_g) is selected for each gene via cross-
validation to optimize performance and prevent overfitting [1].

¢ CpG Window Definitions: The method performance varies based on the genomic window around a
gene's promoter used to select CpG sites. The "MOSES-DNAmM 10 M" version, which incorporates
CpGs within a £10 Mb window, demonstrated superior performance [1].

o Data Specifications: The analysis requires a dataset where both gene expression (e.g., from RNA-
seq) and DNA methylation (e.g., from Illlumina MethylationEPIC or 450K arrays) are available from the
same samples. In the original study, this included hundreds of samples (e.g., ~455 subjects for
methylation/expression analysis) [1].

mosGraphFlow: Multi-Omic Signaling Graph Analysis

This protocol uses a graph neural network to integrate multi-omic data and a knowledge graph for biomarker

discovery [3].
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Key Experimental Parameters and Data Requirements:

e Multi-Omic Data Preprocessing:
o Methylation data is mapped from CpG sites to the gene level, focusing on the region from -6
kb to +3 kb around the transcription start site (TSS) and divided into specific genomic segments
[3].
o Transcriptomic data is normalized using FPKM, and duplicate gene entries are averaged [3].
o Genomic data (mutations/variants) are filtered to retain only non-silent mutations [3].
 Knowledge Graph Integration: The model integrates biological prior knowledge by using regulatory
networks from the KEGG database, which contains 2,241 genes and 21,041 interactions [3].
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e Model Architecture: The Graph Neural Network (GNN) is designed to overcome common limitations
like "over-smoothing" by incorporating K-hop information of the local substructure, allowing it to
capture deeper network relationships [3].

How to Proceed

Given that "L-Moses" is a compound rather than an analytical protocol, your next steps depend on your

research goal:

e If your interest is in inhibiting KAT2B and studying ER stress, the L-Moses compound is your
focus. You could design experiments treating cell cultures (like iPSC-derived neurons) with L-Moses
and use standard gene expression analysis techniques (e.g., RNA-seq, gPCR) to observe outcomes

2.

¢ If your goal is to analyze gene expression using a sophisticated computational method, then
one of the MOSES algorithms is relevant. You should obtain the required input data (e.qg.,
methylation arrays for the first MOSES, or multiple omics datasets for mosGraphFlow) and use their
publicly available R or Python packages [1] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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